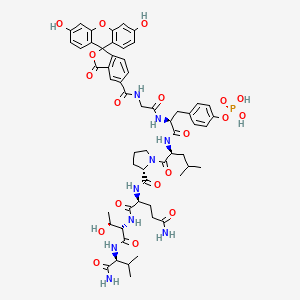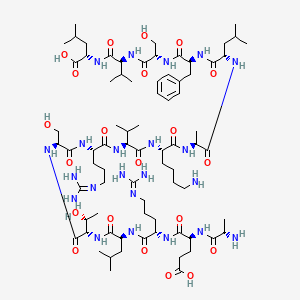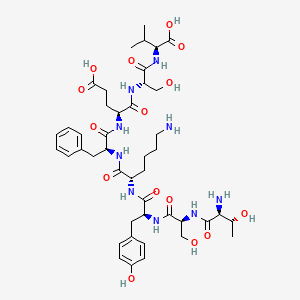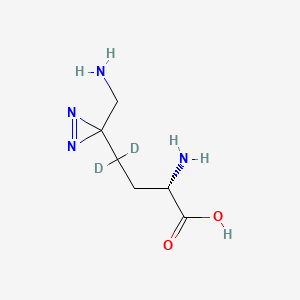
Photo-lysine-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Photo-lysine-d2 is a deuterium-labeled derivative of Photo-lysine, a photo-reactive amino acid based on DL-lysine. This compound is designed to capture proteins that bind to lysine post-translational modifications. The incorporation of deuterium atoms enhances its stability and allows for more precise tracking in various biochemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Photo-lysine-d2 involves the incorporation of deuterium into the lysine molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuteriumThe final step involves the substitution of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves high-yield incorporation of deuterium-labeled lysine into proteins recombinantly expressed in Escherichia coli. The protein of interest is expressed at high cell densities, reducing the required amount of the photo-reactive amino acid while maintaining high incorporation rates .
Analyse Des Réactions Chimiques
Types of Reactions
Photo-lysine-d2 undergoes various types of chemical reactions, including:
Photo-cross-linking: Upon exposure to ultraviolet light, the diazirine group in this compound generates highly reactive species that form covalent bonds with adjacent molecules.
Substitution Reactions: The deuterium atoms in this compound can be replaced with other atoms or groups under specific conditions.
Common Reagents and Conditions
Ultraviolet Light: Used to activate the photo-reactive diazirine group.
N-hydroxysuccinimide (NHS) Esters: Commonly used in cross-linking reactions involving lysine residues.
Major Products
The major products formed from these reactions include covalently linked protein complexes and modified lysine residues, which can be analyzed using mass spectrometry and other biochemical techniques .
Applications De Recherche Scientifique
Photo-lysine-d2 has a wide range of applications in scientific research, including:
Chemical Proteomics: Used to investigate protein-protein interactions and identify proteins that bind to lysine post-translational modifications.
Structural Biology: Provides unique short-distance information on the structural core regions of proteins.
Drug Discovery: Helps in identifying potential drug targets by capturing transient protein interactions.
Epigenetics: Used to study histone modifications and their role in gene regulation.
Mécanisme D'action
The mechanism of action of Photo-lysine-d2 involves the incorporation of the photo-reactive amino acid into proteins during biosynthesis. Upon exposure to ultraviolet light, the diazirine group generates reactive species that form covalent bonds with adjacent molecules. This process captures proteins that bind to lysine post-translational modifications, allowing for the identification and analysis of these interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Photo-leucine: Another photo-reactive amino acid used in structural biology.
Photo-methionine: Used for similar applications as Photo-lysine-d2 but targets methionine residues.
Photo-arginine: Developed to capture proteins that recognize arginine post-translational modifications.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for more precise tracking in biochemical applications. Additionally, its ability to capture proteins that bind to lysine post-translational modifications makes it a valuable tool in chemical proteomics and epigenetics research .
Propriétés
Formule moléculaire |
C6H12N4O2 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
(2S)-2-amino-4-[3-(aminomethyl)diazirin-3-yl]-4,4-dideuteriobutanoic acid |
InChI |
InChI=1S/C6H12N4O2/c7-3-6(9-10-6)2-1-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/t4-/m0/s1/i2D2 |
Clé InChI |
UQYHYAIQUDDSLT-FMMSUUDPSA-N |
SMILES isomérique |
[2H]C([2H])(C[C@@H](C(=O)O)N)C1(N=N1)CN |
SMILES canonique |
C(CC1(N=N1)CN)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


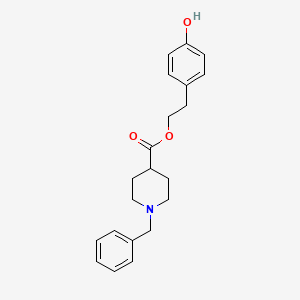
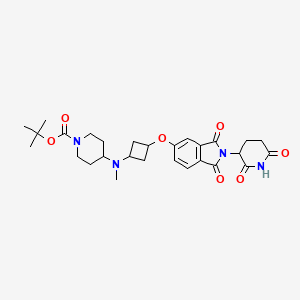
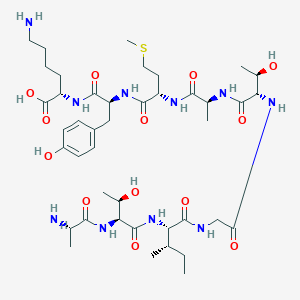
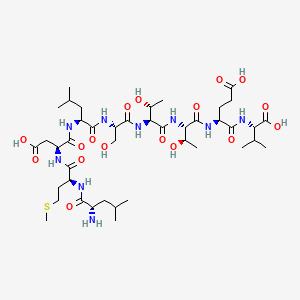


![(2R)-2-[[2-[[(2S,3S,4R)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12381297.png)
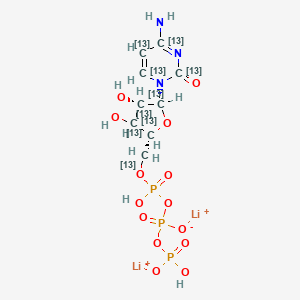
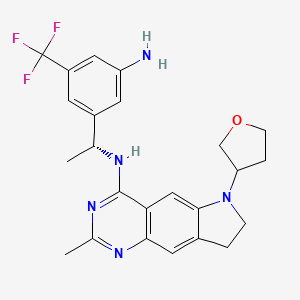
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenethioate;azane](/img/structure/B12381315.png)
